![molecular formula C16H26N2O7 B12904240 Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate CAS No. 53478-26-5](/img/structure/B12904240.png)
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate is a complex organic compound with the molecular formula C16H26N2O7 and a molecular weight of 358.39 . This compound is known for its unique structure, which includes an oxazolidinyl ring and a malonate ester group. It is primarily used in experimental and research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate typically involves multiple steps, starting with the preparation of the oxazolidinyl ring and the malonate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate involves its interaction with specific molecular targets and pathways. The oxazolidinyl ring and malonate ester groups play crucial roles in its reactivity and biological activity. These interactions can lead to the inhibition of certain enzymes or the modulation of cellular pathways, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the oxazolidinyl ring.
Acetamido malonate: Contains an acetamido group but lacks the oxazolidinyl ring.
Oxazolidinone derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate is unique due to its combination of an oxazolidinyl ring and a malonate ester group.
Propiedades
Número CAS |
53478-26-5 |
|---|---|
Fórmula molecular |
C16H26N2O7 |
Peso molecular |
358.39 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-[4-(2-oxo-1,3-oxazolidin-3-yl)butyl]propanedioate |
InChI |
InChI=1S/C16H26N2O7/c1-4-23-13(20)16(17-12(3)19,14(21)24-5-2)8-6-7-9-18-10-11-25-15(18)22/h4-11H2,1-3H3,(H,17,19) |
Clave InChI |
VUIRTWBHRGHKNG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCCN1CCOC1=O)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
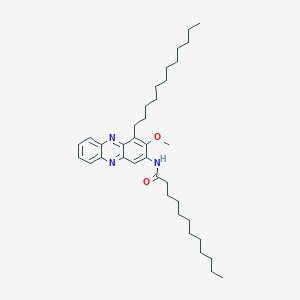

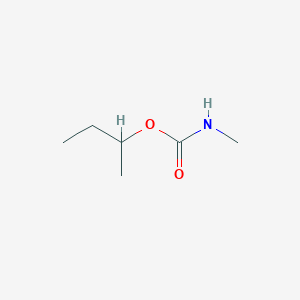
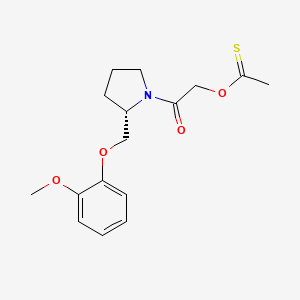
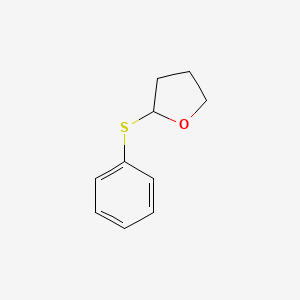

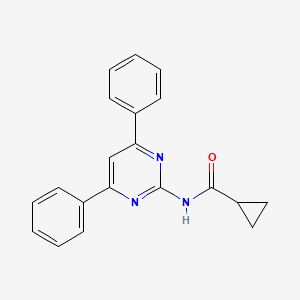
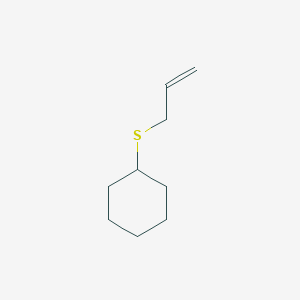
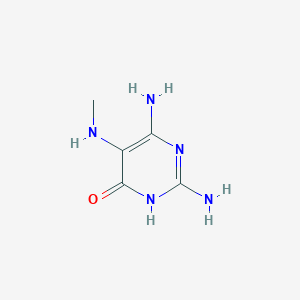

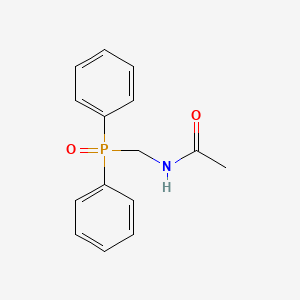
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)

